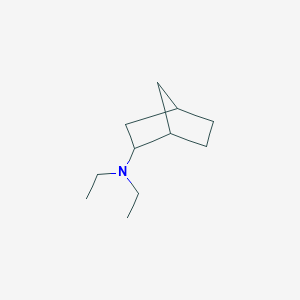

N,N-diethyl-2-aminonorbornane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-2-aminonorbornane is a bicyclic amine with the molecular formula C11H21N It is a derivative of norbornane, a bicyclo[221]heptane structure, where the nitrogen atom is substituted at the 2-position with diethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-aminonorbornane typically involves the reaction of norbornene with diethylamine. One common method is the reductive amination of norbornene using diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-2-aminonorbornane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted norbornane derivatives.

Applications De Recherche Scientifique

N,N-diethyl-2-aminonorbornane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.

Biology: The compound is studied for its potential as a ligand in receptor binding studies, particularly in the field of neurochemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N,N-diethyl-2-aminonorbornane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the context of its use in research .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-diethyl-2-aminobicyclo[2.2.1]heptane: Similar structure but different substitution pattern.

N,N-diethyl-2-aminocyclohexane: Similar amine functionality but different ring structure.

N,N-diethyl-2-aminopentane: Linear analog with similar amine functionality.

Uniqueness

N,N-diethyl-2-aminonorbornane is unique due to its rigid bicyclic structure, which imparts specific steric and electronic properties. This makes it particularly useful in applications where precise spatial orientation and stability are required, such as in receptor binding studies and the synthesis of complex organic molecules.

Activité Biologique

N,N-diethyl-2-aminonorbornane (DENB) is a bicyclic amine that has garnered interest in the fields of neurochemistry and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound can be represented as follows:

- Chemical Formula : C10H17N

- Molecular Weight : 167.25 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of norbornene with diethylamine, often through reductive amination using sodium cyanoborohydride as a reducing agent. This process can be performed under mild conditions, yielding high-purity products suitable for biological studies.

This compound acts primarily as a ligand for various neurotransmitter receptors. Its mechanism of action involves:

- Receptor Binding : Interaction with neurotransmitter receptors, potentially acting as an agonist or antagonist.

- Modulation of Neurotransmission : Influencing physiological processes related to neurotransmitter release and uptake.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Key findings include:

- Neurotransmitter Receptor Interaction : Studies suggest that DENB can modulate the activity of specific receptors involved in neurological functions, such as dopamine and serotonin receptors.

- Potential Therapeutic Applications : Ongoing research is exploring its use in treating neurological disorders due to its ability to affect receptor activity .

- In Vitro Studies : Preliminary in vitro studies have demonstrated that DENB can influence cell signaling pathways associated with neuroprotection and neurogenesis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N,N-Diethyl-2-aminobicyclo[2.2.1]heptane | Bicyclic amine | Neuroactive properties |

| N,N-Diethyl-2-aminocyclohexane | Cyclic amine | Less potent than DENB in receptor binding |

| N,N-Diethyl-2-aminopentane | Linear amine | Similar amine functionality |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Studies : Research has indicated that DENB may exhibit analgesic properties similar to those of epibatidine, albeit with reduced toxicity . The compound's rigid bicyclic structure allows for specific interactions with receptor sites, enhancing its efficacy.

- Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) profile of DENB are ongoing, focusing on its potential as a therapeutic agent for neurological conditions .

- Toxicity Assessments : Initial toxicity assessments suggest that DENB has a favorable safety profile compared to other compounds in its class, making it a candidate for further research in drug development .

Propriétés

IUPAC Name |

N,N-diethylbicyclo[2.2.1]heptan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-3-12(4-2)11-8-9-5-6-10(11)7-9/h9-11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDMHDXIMSCHBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CC2CCC1C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.